What is the structure of N4-Ethyl-2'-deoxycytidine?
What is the structure of N4-Ethyl-2'-deoxycytidine?
The Structural and Functional Characterization of -Ethyl-2'-deoxycytidine ( -Et-dC)[1]
Executive Summary
-Ethyl-2'-deoxycytidine (This modification alters the hydrogen-bonding face of the cytosine base, perturbing Watson-Crick pairing and promoting GC
Molecular Architecture & Properties[3][4]
Chemical Structure
The core structure of
-
IUPAC Name: 4-N-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
-
Key Feature: The ethyl group at
exists in syn or anti conformation relative to N3, influencing base-pairing fidelity.
Tautomeric Equilibrium & Mutagenicity
Unlike canonical cytosine, which predominantly exists in the amino form,
-
Amino Form: Pairs with Guanine (dG)
Non-mutagenic (though less stable than C:G). -
Imino Form: Pairs with Thymine (dT)
Mutagenic (leads to GC AT transitions).
Figure 1: Structural hierarchy and tautomeric impact of N4-ethylation on mutagenic potential.
Synthesis Protocol: The "Convertible Nucleoside" Strategy
Direct alkylation of 2'-deoxycytidine often yields a mixture of N3 and N4 products due to the high nucleophilicity of N3. Therefore, the Convertible Nucleoside approach is the industry standard for high-purity synthesis.
Experimental Workflow
Objective: Synthesize
Phase A: Activation (Creation of Leaving Group)
-
Starting Material: 3',5'-O-diacetyl-2'-deoxyuridine or a protected dC.
-
Reagent: 1,2,4-Triazole +
(Phosphorus oxychloride). -
Mechanism: This converts the C4-carbonyl (of U) or C4-amine (of C) into a 4-triazolyl intermediate. This is a highly reactive "convertible" species.
-
Critical Control: Maintain anhydrous conditions (Pyridine/ACN solvent) to prevent hydrolysis back to Uridine.
-
Phase B: Nucleophilic Displacement
-
Reagent: Ethylamine (
) in aqueous or ethanolic solution. -
Reaction: The ethylamine attacks C4, displacing the triazole ring.
-
Deprotection: Ammonia treatment removes the sugar acetyl groups simultaneously.
Phase C: Purification
-
Method: Reverse-Phase HPLC (C18 column).
-
Mobile Phase: 0-15% Acetonitrile in Triethylammonium Acetate (TEAA) buffer (pH 7.0).
Figure 2: The "Convertible Nucleoside" synthetic route ensures regiospecificity at N4.
Analytical Characterization
To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard. The ethyl group introduces distinct aliphatic signals that are absent in the parent nucleoside.
Representative -NMR Data (in )
| Proton Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H6 | ~7.6 - 7.8 | Doublet | 1H | Pyrimidine ring proton (deshielded). |
| H5 | ~5.8 - 6.0 | Doublet | 1H | Pyrimidine ring proton. |
| H1' | ~6.1 | Triplet | 1H | Anomeric sugar proton. |
| ~8.0 - 8.2 | Broad Singlet | 1H | Exocyclic amine proton (exchangeable). | |
| ~3.3 - 3.5 | Multiplet/Quartet | 2H | Diagnostic Methylene group. | |
| ~1.1 - 1.2 | Triplet | 3H | Diagnostic Methyl group. |
Note: The presence of the triplet at 1.1 ppm and quartet at 3.4 ppm confirms the ethylation. The shift of the H5/H6 protons confirms the cytosine ring integrity.
Biological Implications: Mutagenesis & Repair[5]
The "Wobble" Mechanism
-Et-dC is a potent mutagen. The ethyl group sterically hinders the formation of the third hydrogen bond required for a stable G:C pair.-
Replication Block: High-fidelity polymerases (e.g., Pol
, Pol ) often stall at -Et-dC. -
Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol
or ) may bypass the lesion. Due to the altered H-bond donor/acceptor profile, dATP is frequently incorporated opposite the adduct instead of dGTP. -
Result:
transition mutation in the daughter strand.
Repair Limitations
Unlike
-
Direct Reversal: Inefficient. ALKBH2 generally targets charged alkylations (N1-MeA, N3-MeC) or cyclic etheno adducts, not simple exocyclic alkyl amines.
-
Excision Repair: The primary pathway for removal is Nucleotide Excision Repair (NER) , which recognizes the helical distortion caused by the ethyl group.
References
-
Glen Research. N4-Ethyl-dC and Mutagenesis Studies. [Link]
-
National Institutes of Health (NIH) / PubChem. N4-ethyl-2'-deoxycytidine Compound Summary. [Link]
-
Grevatt, P. C., et al. (1991). The role of N3-ethyldeoxythymidine in mutagenesis and cytotoxicity by ethylating agents.[3] (Contextual reference for ethylation mechanisms). J Biol Chem. [Link]
